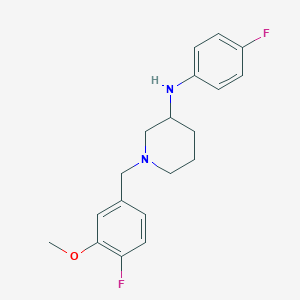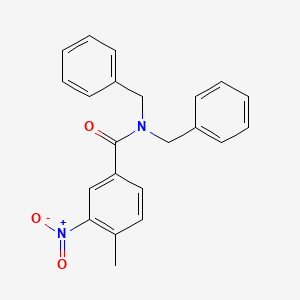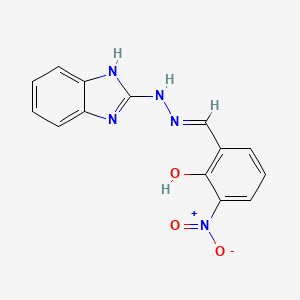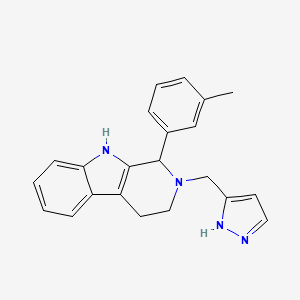
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FPBA, is a synthetic compound that has been the subject of extensive scientific research. This compound belongs to the class of piperidine derivatives and is known to have a wide range of applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine and serotonin receptors. It has also been suggested that 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine may modulate the activity of certain enzymes and proteins involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have an analgesic effect by modulating the activity of pain receptors in the brain. Additionally, 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
One of the major advantages of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments is its high potency and selectivity. It has been found to be effective at very low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in order to avoid adverse effects.
将来の方向性
There are a number of potential future directions for research involving 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of more selective and potent analogs of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the analgesic and anti-inflammatory effects of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. Additionally, further research is needed to fully understand the potential applications of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoro-3-methoxybenzaldehyde and 4-fluorophenylpiperidine in the presence of reducing agents such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques to obtain a pure form of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学的研究の応用
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic properties. 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-24-19-11-14(4-9-18(19)21)12-23-10-2-3-17(13-23)22-16-7-5-15(20)6-8-16/h4-9,11,17,22H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWHEQTBDYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)




![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)